molecular formula C11H18N2 B8629007 N~1~-(Pentan-3-yl)benzene-1,2-diamine CAS No. 66382-02-3

N~1~-(Pentan-3-yl)benzene-1,2-diamine

Cat. No. B8629007
M. Wt: 178.27 g/mol
InChI Key: RPBODGMWEDJMHX-UHFFFAOYSA-N
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Patent
US04086242

Procedure details

In a 2 liter hydrogenator is placed 2.5 g. of 10% palladium on carbon catalyst, 800 ml. of absolute alcohol and 250 g. of o-nitro-N-(1-ethylpropyl) aniline. Hydrogen is introduced and the reduction is complete in about 21/2 hours. The reaction is exothermic and the temperature subsides as the reaction goes to completion. The catalyst is removed by filtration and the ethanol is evaporated to yield a nearly quantitative yield (214 g.) of product as a dark oil. A pure sample is obtained by vacuum distillation, b.p. 2.0 mm Hg=125°-126° C.
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:15]=[CH:14][CH:13]=[CH:12][C:5]=1[NH:6][CH:7]([CH2:10][CH3:11])[CH2:8][CH3:9])([O-])=O.[H][H]>[Pd]>[CH2:8]([CH:7]([NH:6][C:5]1[CH:12]=[CH:13][CH:14]=[CH:15][C:4]=1[NH2:1])[CH2:10][CH3:11])[CH3:9]

Inputs

Step One
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(NC(CC)CC)C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
CUSTOM
Type
CUSTOM
Details
the ethanol is evaporated
CUSTOM
Type
CUSTOM
Details
to yield a nearly quantitative yield (214 g.) of product as a dark oil
CUSTOM
Type
CUSTOM
Details
A pure sample is obtained by vacuum distillation, b.p. 2.0 mm Hg=125°-126° C.

Outcomes

Product
Name
Type
Smiles
C(C)C(CC)NC1=C(C=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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